
(3-Methoxy-2-methylbenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-2-methylbenzyl)hydrazine: is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylbenzyl)hydrazine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction proceeds as follows:
3-Methoxy-2-methylbenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Methoxy-2-methylbenzyl)hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Azines and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Methoxy-2-methylbenzyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for other hydrazine derivatives.
Biology: In biological research, this compound is used for the modification of biomolecules. It can form stable hydrazone linkages with aldehydes and ketones, making it useful in bioconjugation techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazine moiety can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as a cross-linking agent and a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of (3-Methoxy-2-methylbenzyl)hydrazine involves its ability to form hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety. The compound can interact with various molecular targets, including enzymes and receptors, through these linkages. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- (3-Methoxybenzyl)hydrazine
- (2-Methylbenzyl)hydrazine
- (3-Methoxy-2-methylphenyl)hydrazine
Comparison: (3-Methoxy-2-methylbenzyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents influence the compound’s reactivity and its interactions with other molecules. Compared to (3-Methoxybenzyl)hydrazine and (2-Methylbenzyl)hydrazine, the additional substituent provides a different electronic environment, which can affect the compound’s chemical behavior and its applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(3-methoxy-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7-8(6-11-10)4-3-5-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |
Clé InChI |
PTBYCJLXAZCDCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


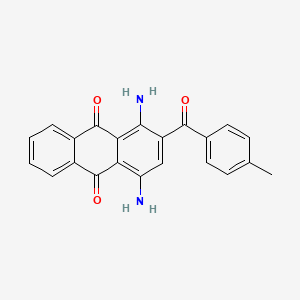
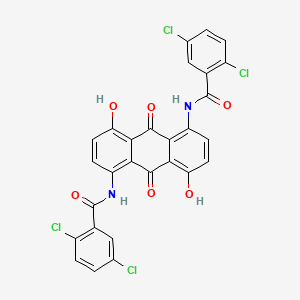

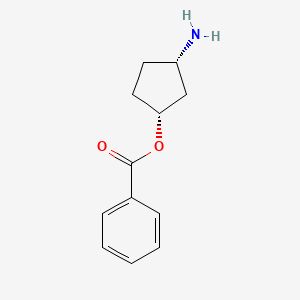

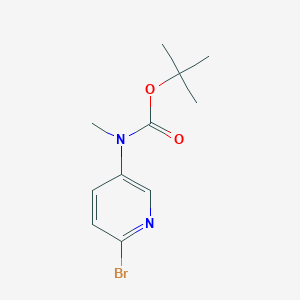

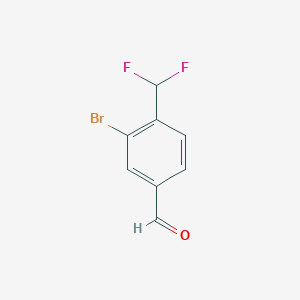
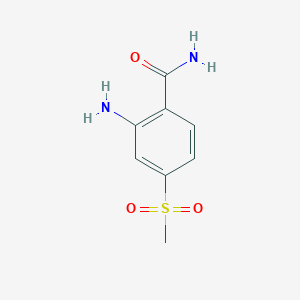


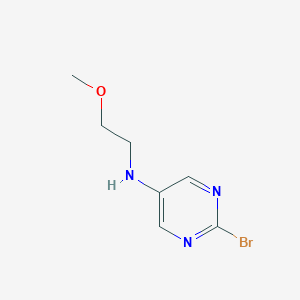

![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
